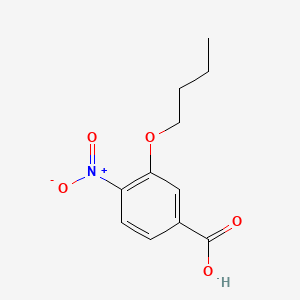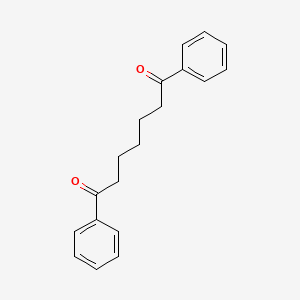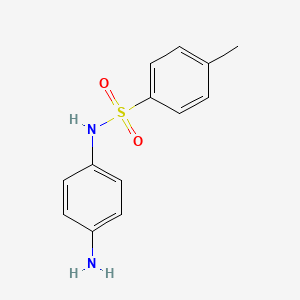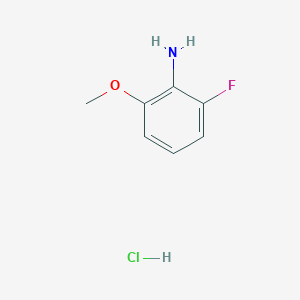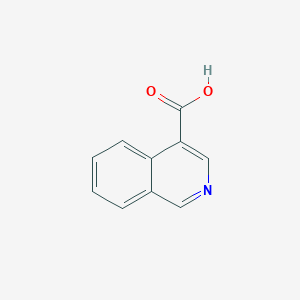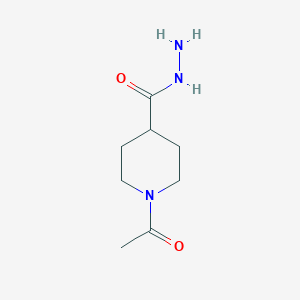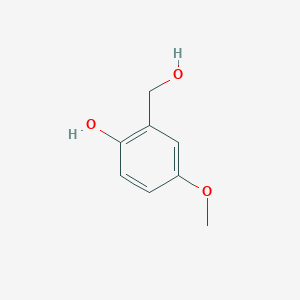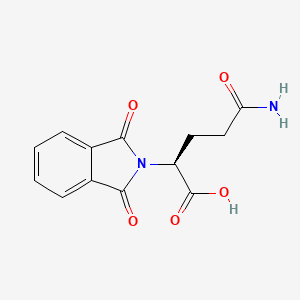
N-邻苯二甲酰-L-谷氨酰胺
描述
N-Phthaloyl-L-glutamic acid is a derivative of L-glutamic acid where the two hydrogens on the amino group are substituted by a phthaloyl group . It is a member of phthalimides and a L-glutamic acid derivative .
Synthesis Analysis
N-Phthaloyl-L-glutamic acid can be synthesized from the reaction of phthalic anhydride with L-glutamic acid in a solution of glacial acetic acid at refluxing temperature . New copolyamides were synthesized through the direct polycondensation reaction of N-Phthaloyl-L-glutamic acid with 1,5-naphthalene diamine, 3,4-diaminobenzophenon in the presence of adipic acid, fumaric acid and terephthalic acid as a second diacid .Molecular Structure Analysis
The molecular formula of N-Phthaloyl-L-glutamic acid is C13H11NO6 . Its average mass is 277.229 Da and its monoisotopic mass is 277.058624 Da .Chemical Reactions Analysis
N-Phthaloyl-L-glutamic acid is used in solution phase peptide synthesis . It is also used for γ-L-glutamylations .Physical And Chemical Properties Analysis
N-Phthaloyl-L-glutamic acid has a density of 1.566g/cm3 . Its boiling point is 519ºC at 760mmHg . The melting point is 160-162 °C (lit.) . The flash point is 267.7ºC .科学研究应用
I have conducted a search for the scientific research applications of “N-alpha-Phthalyl-L-glutamine”, but unfortunately, the specific details you requested are not readily available in the search results. The compound is mentioned as a useful research chemical , and it is available for purchase for proteomics research , but detailed applications in various fields are not listed.
作用机制
Target of Action
N-alpha-Phthalyl-L-glutamine, also known as N-Phthaloyl-L-glutamine or (S)-5-Amino-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid, primarily targets glutamine metabolism . Glutamine serves as a carbon source for the synthesis of lipids and metabolites via the TCA cycle, as well as a source of nitrogen for amino acid and nucleotide synthesis . It plays a pivotal role in clinical illness and stress conditions .
Mode of Action
It is known that glutamine enters the cell through the amino acid transporter, asct2/slc1a5, and is converted to glutamate in the mitochondria through a deamination reaction catalyzed by glutaminase (gls) .
Biochemical Pathways
N-alpha-Phthalyl-L-glutamine affects the glutamine metabolic pathway . Glutamine is converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by either glutamate dehydrogenase (GDH) or by the alanine or aspartate transaminases (TAs), which produce their corresponding amino acid in addition to α-KG . α-KG is a critical metabolite that serves in both ATP production and in replenishing TCA cycle intermediates, a process termed anaplerosis .
Pharmacokinetics
It is known that glutamine has rapid absorption and elimination . There is no significant change in the baseline (pre-dose) glutamine concentration throughout the study, indicating no drug accumulation . The dose-normalized peak concentration decreases with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral glutamine .
Result of Action
It is known that glutamine metabolism and closely linked metabolic networks involving glutamine transporters, glutaminase, aminotransferase, and redox homeostasis are essential for cancer cell survival .
安全和危害
未来方向
属性
IUPAC Name |
(2S)-5-amino-2-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c14-10(16)6-5-9(13(19)20)15-11(17)7-3-1-2-4-8(7)12(15)18/h1-4,9H,5-6H2,(H2,14,16)(H,19,20)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKLVQRQCLMCIN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955059 | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-hydroxy-5-iminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3343-29-1 | |
| Record name | N-Phthaloyl-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3343-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phthaloyl-L-glutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phthalylglutamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-hydroxy-5-iminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-Phthaloyl-L-glutamine in the synthesis of Thalidomide?
A: N-Phthaloyl-L-glutamine serves as a crucial intermediate in the synthesis of Thalidomide. [, ] It can be efficiently cyclized to produce Thalidomide using reagents like carbonyldiimidazole (CDI) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). [] This two-step synthesis, starting from L-glutamine, offers a concise and efficient route for Thalidomide production.
Q2: Besides chemical synthesis, are there any biological systems capable of converting N-Phthaloyl-L-glutamine to Thalidomide?
A: Yes, research has shown that cultured plant cells from specific Taxus species, namely Taxus brevifolia and Taxus globosa, possess the enzymatic machinery to cyclize N-Phthaloyl-L-glutamine into Thalidomide. [] This discovery highlights the biocatalytic potential of these plant cells and opens avenues for exploring alternative synthesis pathways for Thalidomide and related compounds.
Q3: Can you elaborate on the advantages of the two-step synthesis of Thalidomide utilizing N-Phthaloyl-L-glutamine as an intermediate?
A: The two-step synthesis of Thalidomide, using N-Phthaloyl-L-glutamine as an intermediate, offers several advantages: []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




